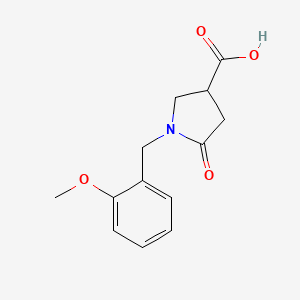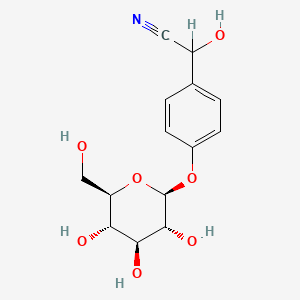
p-Glucosyloxymandelonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Glucosyloxymandelonitrile is a glycoside.
Wissenschaftliche Forschungsanwendungen
Identification and Biosynthesis : p-Glucosyloxymandelonitrile is identified as a cyanogenic glucoside in plants like Nandina domestica and Thalictrum aquilegifolium. Studies have shown its biosynthetic derivation from tyrosine, a crucial step in plant metabolic pathways (Abrol, Conn, & Stoker, 1966); (Sharples & Stoker, 1969).
Role in Plant Defense : Cyanogenic glucosides, including p-glucosyloxymandelonitrile, are involved in plant defense mechanisms. They can act as deterrents for herbivores and are essential in host plant recognition for certain insect species (Halkier & Gershenzon, 2006); (Badenes-Pérez, Gershenzon, & Heckel, 2014).
Enzymatic Processes and Genetic Engineering : Research on enzymes like UDP-glucose:p-hydroxymandelonitrile-O-glucosyltransferase, which catalyzes the synthesis of cyanogenic glucosides including p-glucosyloxymandelonitrile, reveals insights into the enzymatic processes and potential for genetic engineering in plants (Jones, Møller, & Høj, 1999); (Del Giudice et al., 2022).
Cytochrome P450 Enzymes : Cytochrome P450 enzymes play a crucial role in the biosynthesis of cyanogenic glucosides, including p-glucosyloxymandelonitrile. Understanding these enzymes can lead to deeper insights into plant metabolic pathways and defense mechanisms (Hansen et al., 2003); (Kahn et al., 1997).
Natural Variation and Inducibility : Studies on natural variation in glucosinolate accumulation in different plant species, including those related to p-glucosyloxymandelonitrile, provide insights into the genetic control of these secondary metabolites and their response to environmental factors, such as insect infestation (Kliebenstein et al., 2001); (Liu et al., 2016).
Eigenschaften
CAS-Nummer |
22660-95-3 |
|---|---|
Produktname |
p-Glucosyloxymandelonitrile |
Molekularformel |
C14H17NO7 |
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
2-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile |
InChI |
InChI=1S/C14H17NO7/c15-5-9(17)7-1-3-8(4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9?,10-,11-,12+,13-,14-/m1/s1 |
InChI-Schlüssel |
RSMOYVJMDHSTEV-MXNNCRBYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(C#N)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC(=CC=C1C(C#N)O)OC2C(C(C(C(O2)CO)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(C#N)O)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



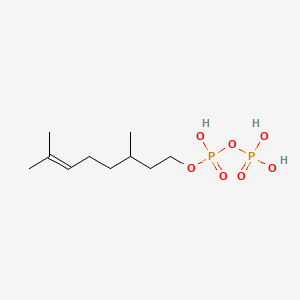
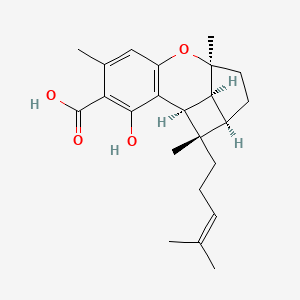
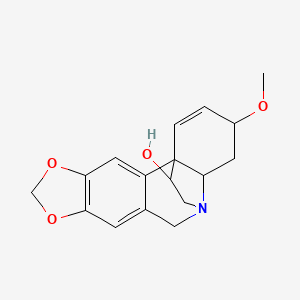

![5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1198838.png)
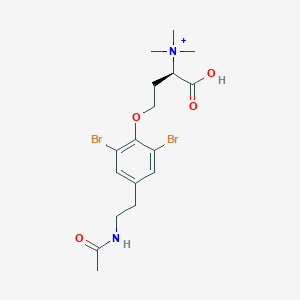
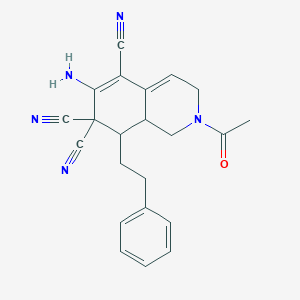
![1-(3-Methoxyphenyl)-2-[[4-methyl-5-[[(4-phenyl-2-thiazolyl)amino]methyl]-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1198845.png)

![N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1198847.png)
![1-[(1,3-Benzothiazol-2-ylthio)methyl]-2-azepanone](/img/structure/B1198850.png)

![3-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B1198853.png)
